molecular formula C10H15BO3 B1418831 [4-(1-Ethoxyethyl)phenyl]boronic acid CAS No. 1287753-39-2

[4-(1-Ethoxyethyl)phenyl]boronic acid

Cat. No. B1418831
M. Wt: 194.04 g/mol
InChI Key: OUASAVPZGSGDFJ-UHFFFAOYSA-N
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Description

“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a chemical compound with the molecular weight of 194.04 . It is a white powder and its IUPAC name is 4-(1-ethoxyethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for “[4-(1-Ethoxyethyl)phenyl]boronic acid” is 1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(1-Ethoxyethyl)phenyl]boronic acid” are not available, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Physical And Chemical Properties Analysis

“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a solid at room temperature . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Seawater Desalination

Boronic acids, due to their ability to form complexes with various substances, play a significant role in the removal of boron from seawater, which is a critical step in desalination processes for producing drinking water. The speciation of boric acid as a function of the feed solution's pH is a major factor influencing the rejection of boron by reverse osmosis membranes, highlighting the intricate relationship between boric acid speciation and several operating parameters (Kha L. Tu, L. Nghiem, & A. Chivas, 2010).

Drug Discovery

The inclusion of boronic acids in medicinal chemistry has seen a steady increase due to their potential to enhance the potency of drugs or improve their pharmacokinetics profiles. Boronic acids' unique properties, such as forming reversible covalent bonds with diols, have made them attractive in drug discovery, leading to the approval of several boronic acid drugs by regulatory agencies (J. Plescia & N. Moitessier, 2020).

Organic Optoelectronics

In the realm of organic light-emitting diodes (OLEDs), boronic acid-based materials, such as BODIPY, have emerged as promising candidates for active materials. Their structural design and synthesis have been key to developing OLED devices with potential applications ranging from sensors to display technologies (B. Squeo & M. Pasini, 2020).

Chemical Sensing

Boronic acid sensors with double recognition sites have been developed for high-affinity and selectivity in detecting various substances, including carbohydrates and ions. These sensors utilize the reversible and covalent binding properties of boronic acids to improve the performance of chemical sensors (Zhancun Bian et al., 2019).

Fire Retardant and Wood Preservation

Boron compounds are used in fire retardant and wood preservative treatments, especially for outdoor applications. Their dual functionality has been explored to achieve resistance to both fire and biodegradation, highlighting the need for innovative systems that can effectively fix boron into the wood (D. Marney & L. J. Russell, 2008).

New Drug Design

The peculiar properties of boron, straddling the line between metals and non-metals, offer unique opportunities in drug design. Boron's electron deficiency and versatility in forming complexes can lead to innovative drugs with enhanced binding capacities to target receptors, advocating for further exploration into boron-containing compounds for medicinal applications (L. Ciani & S. Ristori, 2012).

Safety And Hazards

“[4-(1-Ethoxyethyl)phenyl]boronic acid” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

Boronic acids, including “[4-(1-Ethoxyethyl)phenyl]boronic acid”, have potential for diverse applications. They are increasingly being used in research, particularly in the development of therapeutics and separation technologies . Their ability to form boronate esters with diols makes them useful in various areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .

properties

IUPAC Name

[4-(1-ethoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASAVPZGSGDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280648
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Ethoxyethyl)phenyl]boronic acid

CAS RN

1287753-39-2
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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